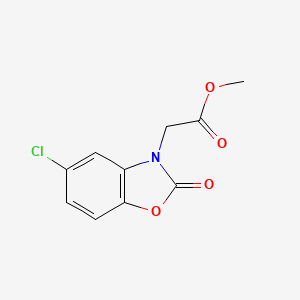

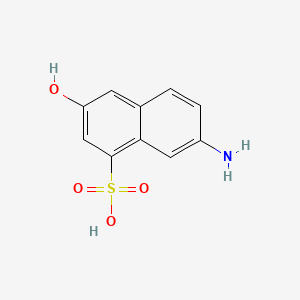

![molecular formula C19H15FO3 B5550243 7-[(2-fluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5550243.png)

7-[(2-fluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of chromenone derivatives typically involves reactions that construct the chromene core, followed by modifications to introduce various substituents. For instance, the reaction of salicylaldehyde and 2-cyclopenten-1-one can lead to dihydrocyclopenta[b]chromen-1(2H)-ones, demonstrating a method for synthesizing the chromene skeleton (Huo et al., 2005). Another method involves the three-component synthesis of chromeno derivatives, utilizing catalysts in aqueous media for efficient reaction processes (Ghorbani & Kiyani, 2014).

Molecular Structure Analysis

The molecular structure of chromenone derivatives is critical in determining their chemical reactivity and physical properties. X-ray crystallography and NMR spectroscopy are commonly used techniques for analyzing these structures. For example, studies have determined the crystal structure of chromene compounds, revealing important stabilizing interactions such as C-H...π and π-π interactions (Huo et al., 2005). These structural analyses are essential for understanding the properties and potential applications of these compounds.

Chemical Reactions and Properties

Chromenone derivatives participate in a variety of chemical reactions, contributing to their diverse chemical properties. They can undergo cycloaddition, electrophilic substitution, and cyclization reactions, among others. A notable reaction is the DABCO-promoted cyclization of 2-amino-4H-chromen-4-ones with 2,6-dibenzylidenecyclohexan-1-ones, leading to chromeno[2,3-b]tetrahydroquinolines with high yields and E-selectivity (Xue et al., 2022).

科学的研究の応用

Synthetic Protocols and Chemical Importance

7-[(2-fluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one belongs to the broader class of compounds known as chromenes, which are of considerable pharmacological importance due to their presence in secondary metabolites. The synthesis of such chromenes, including 6H-benzo[c]chromen-6-ones, is critical due to their limited natural quantities and significant pharmacological applications. Synthetic protocols for these compounds have been reviewed, highlighting methods such as Suzuki coupling reactions, reactions of 3-formylcoumarin with 1,3-bis(silylenol ethers), and radical-mediated cyclization, among others. These methods demonstrate the compound's importance in medicinal chemistry and drug development (Ofentse Mazimba, 2016; Ofentse Mazimba, 2016).

Environmental and Health Implications

Research on structurally similar compounds to 7-[(2-fluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one, particularly those involving polycyclic aromatic hydrocarbons (PAHs) and related structures, has indicated potential environmental and health implications. These include the occurrence, fate, and potential genotoxic/mutagenic risks of oxy-PAHs, highlighting the need for careful consideration in the use and disposal of such chemicals to mitigate adverse impacts on human health and the environment (Adeline Clergé et al., 2019).

Analytical and Corrosion Inhibition Applications

The analytical applications of chromene derivatives, including the development of chemosensors for various analytes, have been explored. For instance, 4-methyl-2,6-diformylphenol, a related compound, has been used to create chemosensors for detecting metal ions, anions, and neutral molecules, demonstrating the versatility and utility of chromene derivatives in analytical chemistry (P. Roy, 2021). Additionally, quinoline derivatives, which share some structural similarities with chromenes, have been reviewed for their effectiveness as anticorrosive materials, suggesting potential applications of chromene derivatives in corrosion inhibition (C. Verma et al., 2020).

特性

IUPAC Name |

7-[(2-fluorophenyl)methoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15FO3/c20-17-7-2-1-4-12(17)11-22-13-8-9-15-14-5-3-6-16(14)19(21)23-18(15)10-13/h1-2,4,7-10H,3,5-6,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMLBTJVORFSRQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3)OCC4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-[(2-fluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{(3R*,4S*)-4-cyclopropyl-1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5550163.png)

![4-[(4-bromobenzylidene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5550164.png)

![2-bromo-N-(2-{2-[4-(diethylamino)benzylidene]hydrazino}-2-oxoethyl)benzamide](/img/structure/B5550170.png)

![2,6-dimethylbenzo-1,4-quinone 1-[O-(2-chlorobenzoyl)oxime]](/img/structure/B5550176.png)

![N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B5550180.png)

![4-[(dimethylamino)sulfonyl]-N-(4-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B5550184.png)

![7-{[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]carbonyl}-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5550212.png)

![N-[4-hydroxy-3-(1-piperidinylmethyl)phenyl]benzenesulfonamide](/img/structure/B5550267.png)